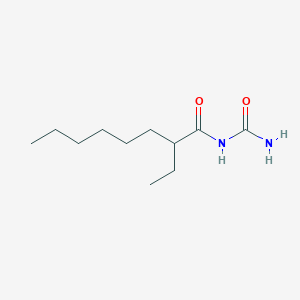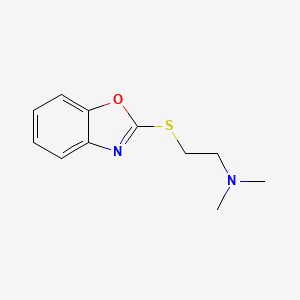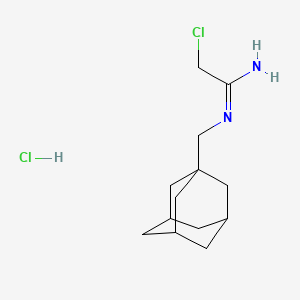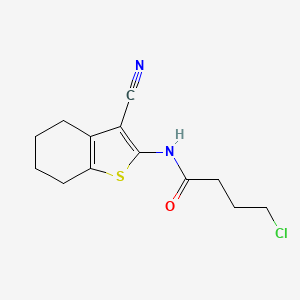
1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two phenylpropan-2-yl groups attached to an ethanedihydrazide backbone. Its molecular formula is C20H28N4O2, and it has a molecular weight of approximately 356.47 g/mol .
Preparation Methods
The synthesis of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylpropan-2-yl hydrazine, which is then reacted with ethanedihydrazide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide can be compared with other similar compounds, such as:
2-N’-(1-phenylpropan-2-yl)ethanedihydrazide: This compound has a similar structure but with only one phenylpropan-2-yl group attached to the ethanedihydrazide backbone.
1-phenylpropan-2-amine: This compound is a primary amine with a phenylpropan-2-yl group, differing in its functional groups and reactivity.
The uniqueness of 1-N’,2-N’-bis(1-phenylpropan-2-yl)ethanedihydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
99998-68-2 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-N',2-N'-bis(1-phenylpropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C20H26N4O2/c1-15(13-17-9-5-3-6-10-17)21-23-19(25)20(26)24-22-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,21-22H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SCVRDZXGXDYFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C(=O)NNC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12006208.png)



![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)


![6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B12006256.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006257.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)


![4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12006285.png)

